molecular formula C3H4O2 B1338162 Acrylic acid-d4 CAS No. 285138-82-1

Acrylic acid-d4

Cat. No. B1338162
M. Wt: 76.09 g/mol
InChI Key: NIXOWILDQLNWCW-JMLDNBOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acrylic acid-d4, a deuterated form of acrylic acid, is a compound of interest due to its unique properties and applications in various fields. The exploration of acrylic acid-d4 at high pressure using neutron diffraction has revealed structural changes that occur within the molecule. It undergoes a phase transition at approximately 0.8 GPa and remains molecular up to 7.2 GPa before polymerizing upon decompression to ambient pressure. The polymers produced from this high-pressure process exhibit different molecular structures compared to those synthesized through traditional methods .

Synthesis Analysis

The synthesis of acrylic acid and its derivatives has been a subject of extensive research. One study focuses on the synthesis of poly(acrylic acid)s with varying degrees of polymerization and cross-linking densities using a solution polymerization process . Another research area involves the synthesis of acrylic acid derivatives from CO2 and ethylene, which is a challenging reaction due to the stability of CO2 and the difficulty in eliminating β-hydride from metallalactone to release free acrylate . Additionally, the synthesis and characterization of Eu3+-doped poly(acrylic acid) have been achieved through polymerization in aqueous solution, indicating the potential for creating materials with unique luminescent properties .

Molecular Structure Analysis

The molecular structure of acrylic acid-d4 and its derivatives has been studied using various spectroscopic techniques. Neutron diffraction has been used to follow the structural changes of acrylic acid-d4 at high pressures . X-ray crystallography has provided insights into the structure of acrylic acid complexes with group 8 metal carbonyls . Furthermore, NMR and FT-IR spectroscopy have been employed to characterize the coordination between Eu3+ cations and carboxylate anions in Eu3+-doped poly(acrylic acid) .

Chemical Reactions Analysis

Acrylic acid and its derivatives participate in a range of chemical reactions. The kinetics of the replacement of acrylic acid, acrylate, and methylacrylate for group 8 metal carbonyls by triphenylphosphine have been studied, revealing differences in the behavior of iron and ruthenium complexes . The photochemical transformation of acrylic acid in various aqueous media, including seawater, has been observed to involve decarboxylation and polymerization to form polyethylene-like molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylic acid and its polymers have been extensively analyzed. Rheological studies have shown that the molecular weight and cross-linking density of poly(acrylic acid)s significantly affect their rheological synergy with mucus, which is important for understanding mucoadhesive properties . The induction of the mitochondrial permeability transition by acrylic acid has been investigated, suggesting a potential impact on mitochondrial bioenergetics . The effects of different molecular weights of polyvinylpyrrolidones on the polymerization of acrylic acid have also been studied, indicating the influence of template molecular weight on the polymerization process .

Scientific Research Applications

  • High-Pressure Studies

    • Acrylic acid-d4 undergoes a phase transition at high pressures, making it a suitable subject for neutron diffraction studies. This reveals structural changes and polymerization properties under different pressure conditions (Johnston et al., 2014).
  • Polymerization and Material Properties

    • Acrylic acid is widely used for emulsion and solution polymers, offering high resistance to chemical and environmental attack and possessing attractive strength properties. Its applications extend to industrial coatings and other polymer-based products (Bauer, 2003).
  • Biological Production

    • Research on the biological production of acrylic acid, such as the dehydration of lactic acid and direct fermentation of saccharides, is gaining interest due to environmental and resource concerns (Qing-qing et al., 2012).
  • Environmental Impact Assessment

    • The production of acrylic acid from propylene and its environmental impact, especially when different fuels are used for steam generation, has been the focus of life cycle analysis studies (Petrescu et al., 2016).
  • Polymer Science and Engineering

    • Acrylic acid polymers are crucial in developing new materials and technologies. This includes studies on polyacrylamide substrates for cell mechanobiology research (Poellmann & Wagoner Johnson, 2013) and investigations into polymerization processes in novel two-dimensional molecular spaces (Yu et al., 2007).
  • Innovative Applications in Sensing and Diagnostics

    • The synthesis of tethered-polymer brush by atom transfer radical polymerization for immunosensors demonstrates the potential of acrylic acid polymers in advanced biomedical applications (Kurosawa et al., 2004).
  • Sustainability and Green Chemistry

    • Efforts to increase the greenness of acrylic acid through deep eutectic solvation and further polymerization aim to reduce the environmental impact associated with its use (Li et al., 2021).

Safety And Hazards

Acrylic acid-d4 is harmful if inhaled, in contact with skin, or if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is very toxic to aquatic life . It is recommended to use this substance only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

deuterio 2,3,3-trideuterioprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1D2,2D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXOWILDQLNWCW-JMLDNBOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C(=O)O[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514652
Record name (~2~H_3_)Prop-2-en(~2~H)oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

76.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acrylic acid-d4

CAS RN

285138-82-1
Record name 2-Propenoic-2,3,3-d3 acid-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285138-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~2~H_3_)Prop-2-en(~2~H)oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285138-82-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Invented drug (acrolein:acrylic acid:trans glutaconic acid (mol)=80:15:5): 29.20 g freshly distilled acrolein, 200.22 g freshly distilled acrylic acid and 20.16 g fumaric acid were added into a three-port flask with 800 ml absolute methanol, purged with nitrogen, 10.55 g benzoyl peroxide was added, and the solution was stirred and heated to reflux under nitrogen for 75 h. The reaction solution became a yellowish viscous liquid, which was dried under vacuum at 50-100° C. for 24 hours to form to Poly (acrolein, acrylic acid, maleic acid) with an average molecular weight no less than 1000.
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.16 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A cyanoethylacrylate/acrylic acid copolymer is prepared by mixing cyanoethylacrylate and acrylic acid in a molar ratio of 0.5 at a total solids concentration of 25 percent in cyclohexanone. The reaction solution also contains 0.04 percent 2,2'-azobis(isobutyronitrile) which acts as a free radical chain reaction initiator. As the reaction solution is heated, the 2,2'-azobis(isobutyronitrile) decomposes, with the evolution of nitrogen, forming two free radicals which initiate the polymerization of the cyanoethylacrylate and acrylic acid. The reaction solution is held at a temperature of 90° to 100° C. for 24 hours to form an oligomer of cyanoethylacrylate and acrylic acid having the following structure ##STR3## wherein x is such that the molecular weight is sufficiently low so that the oligomer remains soluble in cyclohexanone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

In this example, 90 g. of a BF3.CH3OH complex is added to a 600 ml. autoclave and maintained at 20° C. A 9:1 carbon monoxide/ethylene gas mixture is added at 68 atms. After addition of this mixture, the autoclave is heated to 50° C. and maintained at this temperature for three hours. The autoclave is cooled and depressurized. Analysis by gas-liquid chromatography indicates that the autoclave contents consist of 1 to 2% by weight methyl propionate plus 2 to 3% by weight of heavier materials. The selectivity to methyl propionate is about 25%. Under the conditions of the oxidative dehydrogenation described in Example 1, methyl propionate gives a combined selectivity of 75% to methyl acrylate and acrylic acid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
carbon monoxide ethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

There are few references reported in the literature relating to the production of acrylic acid from propane. U.S. Pat. No. 5,198,580 (Standard Oil) discloses a process for partial oxidation of propane to yield acrylic acid, propylene, acrolein, acetic acid and carbon oxides. The process involves the reaction of propane in admixture with a molecular oxygen-containing gas in a reaction zone with a catalyst containing Bib, Moc, Vv, Aa, Dd, Ee, Ox; where A is one or more of K, Na, Li, Cs and TI; D is one or more of Fe, Ni, Co, Zn, Ce and La; E is one or more of W, Nb, Sb, Sn, P, Cu, Pb, B, Mg, Ca and Sr; a, d and e is each from 0 to 10; b is from 0.1 to 10; c is from 0.1 to 20; v is from 0.1 to 10; c:b is from 2:1 to 30:1 and v:b is from 1.5:1 to 8:1. The acrylic acid yield achieved using the bismuth molybdate type of catalyst at a pressure of 138 kPag (20 psig) and a temperature of 400° C. is 5.4% at 19% conversion of propane.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

This substituted acrylamide was synthesized from acrylic anhydride and 4-(2-aminoethyl)pyridine. Acrylic anhydride was obtained from acrylic acid and acetic anhydride. Synthesis of PEAM was initiated by the slow addition of 0.36 mole (45.0 g) of acrylic anhydride in 50 ml of ethyl ether containing 50 mg of BHT to 0.35 mole (42.76 g) of 4-(2-aminoethyl)pyridine in 150 ml of ethyl ether containing 150 mg of BHT at -55° C., with the formation of a precipitate. The rate of addition was kept sufficiently slow to ensure that the temperature did not exceed -30° C. during the reaction. After removal of the ether by room temperature evaporation, the precipitate was dissolved in 200 ml of methanol and subsequently vacuum distilled. The substituted acrylamide (15% yield) was collected at 170° C., 100 mtorr.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acrylic acid-d4
Reactant of Route 2
Acrylic acid-d4
Reactant of Route 3
Acrylic acid-d4
Reactant of Route 4
Acrylic acid-d4
Reactant of Route 5
Acrylic acid-d4
Reactant of Route 6
Acrylic acid-d4

Citations

For This Compound
7
Citations
TY Wu, MH Tsao, FL Chen, SG Su, CW Chang… - International Journal of …, 2010 - mdpi.com
New organic dyes comprising carbazole, iminodibenzyl, or phenothiazine moieties, respectively, as the electron donors, and cyanoacetic acid or acrylic acid moieties as the electron …
Number of citations: 128 0-www-mdpi-com.brum.beds.ac.uk
X Zhang, Y Wang, X Li, J Wu, L Zhao… - Journal of Medicinal …, 2021 - ACS Publications
The estrogen receptor α (ERα) is identified as an effective target for the treatment of ERα+ breast cancer; thus, discovery of novel selective estrogen receptor degraders (SERDs) are …
Number of citations: 28 0-pubs-acs-org.brum.beds.ac.uk
Y Wang, QF Yu, HJ Park, SH Ryu, JH Choi… - Bulletin of the Korean …, 2011 - Citeseer
A series of new bis-thienylanthracene derivatives D1~ D5 containing 9, 10-antharcene moiety in the center and 2-methylenemalonotitrile or 2-cyanoacrylic acid functional group on the …
Number of citations: 4 citeseerx.ist.psu.edu
RR Parke-Houben, CW Frank, GG Fuller, MF Toney - 2012 - stacks.stanford.edu
… Deuterated acrylamide (acrylamide-2,3,3,-d3) and acrylic acid (acrylic acid-d4) were purchased from C/D/N Isotopes Inc. (Pointe-Claire, Quebec, Canada). Deuterium oxide was …
Number of citations: 2 stacks.stanford.edu
B Kim - 2012 - repository.lib.ncsu.edu
KIM, BOHYUNG. Molecular Engineered Sensitizers Containing Heterocyclic Spacers in a D-π-A System and their Use in DSSCs.(Under the direction of Dr. Harold S. Freeman and Dr. …
Number of citations: 1 repository.lib.ncsu.edu
MD Miller, M Kale, K Reddy, S Tentarelli… - ACS Medicinal …, 2014 - ACS Publications
We present a comprehensive study of C6-alkylidene containing oxapenems. We show that this class of β-lactamase inhibitors possesses an unprecedented spectrum with activity …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk
J Sankaranarayanan - 2011 - search.proquest.com
This dissertation can be classified broadly into two major subdivisions. One deals with the generation, detection and investigation into the reactivity of triplet alkyl nitrenes and related …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.